N-(4-chlorophenyl)-4-fluorobenzamide chemical properties
N-(4-chlorophenyl)-4-fluorobenzamide chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(4-chlorophenyl)-4-fluorobenzamide
Authored by a Senior Application Scientist
Foreword: The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active agents. Its remarkable versatility arises from the stability of the amide linkage, coupled with the vast chemical space that can be explored through substitution on its flanking aryl rings. This guide focuses on a specific, promising derivative: N-(4-chlorophenyl)-4-fluorobenzamide. By strategically placing a chloro group on the N-phenyl ring and a fluoro group on the benzoyl moiety, a molecule with distinct electronic and conformational properties is created. This document provides a comprehensive exploration of its chemical properties, from synthesis and structural characterization to its potential biological significance, designed for the discerning researcher and drug development professional.
Core Molecular Identity and Physicochemical Properties
N-(4-chlorophenyl)-4-fluorobenzamide is a synthetic organic compound featuring a central amide linkage connecting a 4-chlorinated phenyl ring to a 4-fluorinated benzoyl group. The presence of these halogen substituents is critical, as they modulate the molecule's lipophilicity, metabolic stability, and electronic distribution, which in turn influence its chemical reactivity and biological interactions.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | N-(4-chlorophenyl)-4-fluorobenzamide | [1] |
| CAS Number | 1978-88-7 | [1][2][3] |
| Molecular Formula | C₁₃H₉ClFNO | [1] |
| Molecular Weight | 249.67 g/mol | [4] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Data not available. For comparison, N-(4-chlorophenyl)benzamide melts at 187 °C[5] and 4-fluorobenzamide melts at 154-157 °C.[2] | N/A |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, DMSO, and DMF (Predicted). |[6] |
Synthesis and Mechanistic Pathway
The most direct and widely employed method for synthesizing N-(4-chlorophenyl)-4-fluorobenzamide is the nucleophilic acyl substitution between 4-fluorobenzoyl chloride and 4-chloroaniline. This reaction, a variant of the Schotten-Baumann reaction, is efficient and proceeds under mild conditions.[7]
The causality behind this experimental choice is rooted in the high electrophilicity of the carbonyl carbon in the acid chloride and the nucleophilicity of the amine. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to dissolve the reactants without participating in the reaction. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential. Its role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the 4-chloroaniline starting material, which would render it non-nucleophilic and halt the reaction.[7]
Caption: Mechanism of N-(4-chlorophenyl)-4-fluorobenzamide synthesis.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-4-fluorobenzamide
This protocol is a self-validating system; progress can be monitored by Thin-Layer Chromatography (TLC), and product purity is confirmed by characterization.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve 4-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred aniline solution via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the disappearance of the starting materials using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove residual HCl), and finally with brine.[7]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Structural Analysis and Spectroscopic Profile
The three-dimensional structure and electronic properties of the molecule are dictated by the interplay between the two aromatic rings and the central amide linker. X-ray crystallographic studies on analogous compounds, such as N-(4-Chlorophenyl)-4-methylbenzamide, reveal that the aromatic rings are significantly twisted relative to each other, with a dihedral angle of approximately 59°.[8] The core amide group itself remains relatively planar to maximize resonance stabilization but is twisted out of the plane of both rings.[8]
In the solid state, the structure is dominated by intermolecular hydrogen bonding. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, linking molecules into infinite chains.[8] This predictable interaction is a key determinant of the crystal packing and influences physical properties like melting point and solubility.
Caption: Intermolecular hydrogen bonding in benzamides.
Predicted Spectroscopic Data
While specific experimental spectra for this exact compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from close analogues.[9][10][11]
Table 2: Predicted Spectroscopic Characteristics
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
|---|---|---|---|
| ¹H NMR | Amide N-H | δ 10.0-10.7 ppm (singlet) | Deshielded proton on nitrogen, often broad.[11] |
| Aromatic H's (4-Fluorobenzoyl) | δ 7.9-8.1 ppm (doublet of doublets), δ 7.2-7.4 ppm (doublet of doublets) | Protons ortho to the carbonyl are deshielded; protons ortho to the fluorine show coupling to ¹⁹F. | |
| Aromatic H's (4-Chlorophenyl) | δ 7.6-7.8 ppm (doublet), δ 7.3-7.5 ppm (doublet) | Two sets of chemically equivalent protons in a para-substituted pattern. | |
| ¹³C NMR | Carbonyl C=O | δ 164-166 ppm | Typical chemical shift for an amide carbonyl carbon.[11] |
| Aromatic C-F | δ 162-165 ppm (large ¹JCF coupling) | The carbon directly attached to fluorine is highly deshielded and shows strong coupling. | |
| Aromatic C-Cl | δ 128-132 ppm | The carbon attached to chlorine shows a moderate deshielding effect. | |
| IR Spectroscopy | N-H Stretch | 3300-3400 cm⁻¹ | Characteristic sharp to medium peak for a secondary amide N-H bond.[10] |
| C=O Stretch (Amide I) | 1660-1680 cm⁻¹ | Strong, sharp absorption typical for the carbonyl group in a secondary amide.[10] | |
| N-H Bend / C-N Stretch (Amide II) | 1510-1550 cm⁻¹ | Strong absorption resulting from a mix of N-H bending and C-N stretching. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z ≈ 249 (³⁵Cl), 251 (³⁷Cl) | Expected molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| | Key Fragments | m/z = 123, 127 | Corresponding to the 4-fluorobenzoyl cation and the 4-chloroaniline radical cation from amide bond cleavage. |
Pharmacological Context and Potential Applications
The rationale for synthesizing N-(4-chlorophenyl)-4-fluorobenzamide derivatives often lies in the search for novel therapeutic agents. The broader class of fluorobenzamides has been investigated for a range of biological activities, including antimicrobial and anticancer properties.[6][12]
A particularly compelling study investigated a series of novel 4-fluorobenzamide-based derivatives as potential anti-inflammatory and analgesic agents.[13] Within this series, the 4-chlorophenyl derivative (structurally analogous to the topic compound) was identified as the most promising candidate. It exhibited exceptionally high inhibition of inflammation (92.36%) in a carrageenan-induced rat paw edema model and potent analgesic effects (100% writhing protection) in mice.[13]
The mechanism for this activity was proposed to be the inhibition of cyclooxygenase (COX) enzymes. Significantly, the compound showed a favorable COX-2 selectivity index (5.75), superior to the standard drugs indomethacin and celecoxib. This selectivity is a critical objective in modern anti-inflammatory drug design, as it correlates with a reduced risk of gastrointestinal side effects. The same study reported an ulcer index of zero for the 4-chlorophenyl derivative, highlighting its excellent gastric tolerability.[13]
Caption: Proposed COX-2 inhibitory mechanism of action.
Safety and Handling
As a laboratory chemical, N-(4-chlorophenyl)-4-fluorobenzamide should be handled with appropriate care. While specific toxicity data is not available, general precautions for related benzamides should be followed.[14] The synthesis involves hazardous reagents, particularly 4-fluorobenzoyl chloride, which is corrosive and moisture-sensitive.[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[15]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, seeking medical attention.[14]
-
Skin: Wash off immediately with soap and plenty of water.[14]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[14]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
-
Conclusion
N-(4-chlorophenyl)-4-fluorobenzamide is a halogenated benzamide with a well-defined synthetic pathway and predictable physicochemical and spectroscopic properties. Its true significance, however, lies in its potential pharmacological applications. Drawing from robust evidence on closely related analogues, this compound stands out as a strong candidate for development as a selective COX-2 inhibitor, offering the promise of potent anti-inflammatory and analgesic activity with an enhanced safety profile. This guide provides the foundational chemical knowledge necessary for researchers to further explore, optimize, and unlock the full therapeutic potential of this promising molecular scaffold.
References
-
NextSDS. N-(4-chlorophenyl)-4-fluorobenzamide — Chemical Substance Information. [Link][1]
-
NextSDS. N-(4-Chlorobenzyl)-4-fluorobenzaMide, 97% — Chemical Substance Information. [Link][16]
-
World News of Natural Sciences. Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides. (2017). [Link][12]
-
DORAS. N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2023). [Link][17]
-
Supporting Information. Spectroscopic data for various benzamide derivatives. [Link][9]
-
SpectraBase. Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- - Optional[13C NMR]. [Link][18]
-
Chemsrc. 4-Fluorobenzamide | CAS#:824-75-9. (2025). [Link][2]
-
PubMed. Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity. (2021). [Link][13]
-
NextSDS. N-(4-Chlorophenyl)-4-fluorobenzenesulfonaMide, 97% — Chemical Substance Information. [Link][19]
-
MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2024). [Link][10]
-
MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). [Link][11]
-
SpectraBase. N-(2-Chlorophenyl)-4-fluorobenzamide - Optional[13C NMR]. [Link][4]
-
NextSDS. N-(4-chlorophenyl)-2-fluorobenzamide — Chemical Substance Information. [Link][3]
-
ResearchGate. Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. (2020). [Link][21]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 4-Fluorobenzamide | CAS#:824-75-9 | Chemsrc [chemsrc.com]
- 3. nextsds.com [nextsds.com]
- 4. spectrabase.com [spectrabase.com]
- 5. N-(4-chlorophenyl)benzamide [stenutz.eu]
- 6. Buy N-[(3-chlorophenyl)methyl]-4-fluorobenzamide | 895696-66-9 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-(4-Chlorophenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. N-(2,4-Difluorophenyl)-2-fluorobenzamide | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 13. Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. 4-Fluorobenzamide | 824-75-9 [sigmaaldrich.com]
- 16. nextsds.com [nextsds.com]
- 17. doras.dcu.ie [doras.dcu.ie]
- 18. spectrabase.com [spectrabase.com]
- 19. nextsds.com [nextsds.com]
- 20. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
